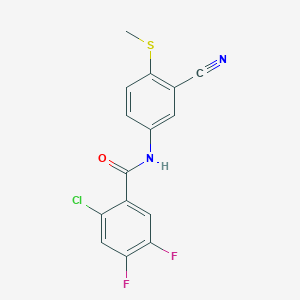

![molecular formula C19H19N5O2 B2382042 3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2194846-16-5](/img/structure/B2382042.png)

3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

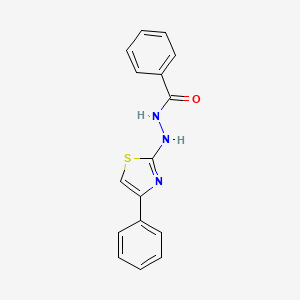

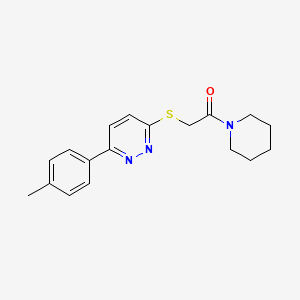

The compound “3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” is a complex organic molecule that contains a quinoxaline moiety and a piperidine moiety . Quinoxaline is a nitrogen-containing heterocyclic compound that has many pharmaceutical and industrial applications . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of “3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one” is complex, containing a quinoxaline moiety and a piperidine moiety . Structurally, quinoxaline is isomeric to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Researchers have synthesized novel derivatives of this compound by multi-component reactions, involving active methylene compounds, carbon disulfide, malononitrile, and multi-ring compounds containing a carbonyl group. These processes often utilize piperidine as a catalyst and are noted for their high efficiency (Moghaddam‐manesh et al., 2020).

- Other studies focus on the design and synthesis of quinoxaline derivatives using various catalysts and under different conditions, including microwave irradiation (Alizadeh et al., 2014), (Ashok et al., 2014).

Antimicrobial and Antibacterial Applications

- The antimicrobial effects of these compounds have been extensively studied, including their antibacterial and antifungal properties based on various metrics such as inhibition zone diameter, minimum inhibitory concentration, and minimum bactericidal concentration (Moghaddam‐manesh et al., 2020), (Hirose et al., 1987).

- Some derivatives have shown promising antibacterial activity against a broad spectrum of bacteria, including Pseudomonas maltophilia and Acinetobacter calcoaceticus (Hirose et al., 1987), (Fujita et al., 1998).

Potential in Anticancer Research

- Certain derivatives of this compound have been synthesized with specific substituents to target cancer cell lines, demonstrating potent antitumor activities and low toxicity against normal human cells (Mamedov et al., 2022).

Insecticidal Potential

- Novel derivatives have been designed and evaluated for their insecticidal potential, with some showing significant toxicological effects against specific insect species (Alanazi et al., 2022).

Molecular Docking and Fluorescent Probes

- Some studies include molecular docking and synthesis of compounds for potential use as fluorescent probes for DNA detection (Perin et al., 2011).

Optimization of Synthesis Methods

- Research has also been directed towards optimizing the synthesis methods of quinoxaline derivatives, focusing on achieving higher yields and simplifying purification processes (Khan et al., 2013).

Propiedades

IUPAC Name |

3-[[1-(quinoxaline-6-carbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c25-18-3-6-20-13-24(18)12-14-4-9-23(10-5-14)19(26)15-1-2-16-17(11-15)22-8-7-21-16/h1-3,6-8,11,13-14H,4-5,9-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDOXSUBSJFAEAH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C=NC=CC2=O)C(=O)C3=CC4=NC=CN=C4C=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[1-(Quinoxaline-6-carbonyl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(7,7-Dimethyl-2,6-dioxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2381960.png)

![7-(furan-2-yl)-2-morpholino-5-(2-oxo-2-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2381965.png)

![(1R,5S)-6-Methyl-3-azabicyclo[3.1.1]heptan-6-ol;hydrochloride](/img/structure/B2381967.png)

![isopropyl 2-amino-4-(2-chlorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2381976.png)

![2-(2-Chlorophenyl)-1-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)ethan-1-one](/img/structure/B2381977.png)